molecular formula C6H5BrN2O2 B116644 4-Bromo-2-nitroaniline CAS No. 875-51-4

4-Bromo-2-nitroaniline

Cat. No. B116644
CAS RN: 875-51-4
M. Wt: 217.02 g/mol
InChI Key: ZCWBZRBJSPWUPG-UHFFFAOYSA-N
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Description

4-Bromo-2-nitroaniline is a chemical compound with the empirical formula C6H5BrN2O2 and a molecular weight of 217.02 . It is used as a reagent in the synthesis of novel compounds, exhibiting antibacterial and antifungal activity against a variety of microorganisms in vitro .


Synthesis Analysis

The synthesis of 4-Bromo-2-nitroaniline involves a multistep process . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-Bromo-2-nitroaniline .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitroaniline consists of a benzene ring substituted with a bromine atom and a nitro group . The average mass is 217.020 Da and the monoisotopic mass is 215.953430 Da .


Chemical Reactions Analysis

4-Bromo-2-nitroaniline is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide . It is also used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives .

Scientific Research Applications

Phase Equilibria and Crystallization Studies

  • 4-Bromo-2-nitroaniline is part of a study focusing on the phase diagram of the urea–4-bromo-2-nitroaniline system. This study explored miscibility, formation of eutectic and monotectic, and calculated various thermodynamic parameters (Reddi et al., 2012).

Green Synthesis and Urease Inhibitory Activity

  • The compound has been involved in the green synthesis and characterization of Schiff base compounds, demonstrating potential urease inhibitory activity, which could have applications in medicine and agriculture (Zulfiqar et al., 2020).

Synthesis Methods and Applications

  • Research includes the development of novel methods for synthesizing compounds related to 4-bromo-2-nitroaniline, which can be relevant for industrial production and chemical synthesis (Li Zi-ying, 2008).

Dielectric Relaxation and Dipole Moment Studies

  • Studies on the dielectric relaxation behavior of molecules like 4-bromo-2-nitroaniline help understand their electrical properties, potentially leading to applications in material science (Maridevarmath & Malimath, 2017).

Spectroscopic Analysis and Electric Properties

  • Spectroscopic and electric properties of compounds related to 4-bromo-2-nitroaniline have been investigated, providing insights into molecular structure and potential applications in fields like material science (Hernández-Paredes et al., 2015).

Catalytic Applications in Nitroaniline Reduction

  • The compound has been studied in the context of catalytic reduction of nitroanilines, a process important in various chemical industries (Naghash-Hamed et al., 2022).

Interaction Studies and Crystal Structure Analysis

  • Analysis of interactions with halogen atoms, particularly in derivatives of 4-bromo-2-nitroaniline, contributes to understanding crystal structures and molecular interactions, which can inform the design of new materials (Marek et al., 2018).

Safety And Hazards

4-Bromo-2-nitroaniline may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

4-bromo-2-nitroaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWBZRBJSPWUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061248
Record name 4-Bromo-2-nitroaniline
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitroaniline

CAS RN

875-51-4
Record name 4-Bromo-2-nitroaniline
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Record name Benzenamine, 4-bromo-2-nitro-
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Record name 4-Bromo-2-nitroaniline
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Synthesis routes and methods I

Procedure details

To a solution of 2-nitro-phenylamine (13.8 g, 100 mmol) in HOAc (150 mL) was added NBS (18 g, 101 mmol). The reaction mixture was stirred and heated to reflux over 1 hour. The cooled reaction mixture was poured into H2O (1000 mL) and stirred for 15 minutes. The resulting orange slurry was filtered and washed with H2O (300 mL) affording a 20.26 g (93%) of the title compound as a bright orange solid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A mixture of 1d (3.5 g, 13.5 mmol), dimethoxyethane (100 ml) and aqueous sodium hydroxide (50 ml, 1 M) is heated to 80° C. for 1 hour. After cooling the mixture is poured into ice-water. The product is filtered off, washed with water and dried. Yield 2.77 g (94%). Mp 109-1 10° C.
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-nitroaniline (5 g, 36.2 mmol) in CH2Cl2 (100 ml) was cooled to -10° C., and treated by 90% 2,4,4,6-tetrabromo-2,5-cyclohexadienone (19.8 g, 43.5 mmol) in 5 portions. The mixture was stirred at -10° C.-0° C. for 1 hr. After being warmed to room temperature, the reaction mixture was washed by 2N NaOH (60 ml) and brine (50 ml), dried over Na2SO4 and evaporated. Flash chromatography on silica gel (5% EtOAc/Hexane) gave 7.40 g (94%) of 17 as a yellow solid: mp 109-110 (lit. mp 112-113° C.); 1H NMR δ 8.27 (1H, d, J=2.3), 7.43 (1H, dd, J=8.9, 2.4), 6.73 (1H, d, J=8.8), 6.09 (NH, brs).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-nitroaniline (10.0 g, 72.462 mmol) in AcOH (50 mL) was added NBS (12.0 g, 72.463 mmol) at 0° C. under a N2 atmosphere. The reaction mixture was stirred at 40° C. for 30 min. After completion of starting material (monitored by TLC), reaction mixture was diluted with water and a white precipitate was formed. After filtration, the crude solid was recrystalised from n-hexanes to afford 4-bromo-2-nitroaniline (12 g, 76%), as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 1-bromo-4-fluoro-3-nitrobenzene (2270 mg, 10.01 mol), aniline (3 ml) and DMF (20 ml) was heated at 100° C. under an atmosphere of Nitrogen for 7 h. The mixture was then concentrated in vacuo, and the residue triturated with heptane (30 ml) to give the desired product. 1H NMR (400 MHz, CDCl3) δ=7.11 (d, 1 H, J=9.2 Hz), 7.25-7.29 (m, 3 H), 7.40-7.45 (m, 3 H), 8.35 (d, 1 H J=2.4 Hz) and 9.45(brs, 1 H).
Quantity
2270 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
231
Citations
J Hernández-Paredes, O Hernández-Negrete… - … Acta Part A: Molecular …, 2015 - Elsevier
… 2,4-Dinitrodiphenylamine (I), 2-nitro-4-(trifluoromethyl)aniline (II) and 4-bromo-2-nitroaniline (III) have been investigated by DFT and experimental FTIR, Raman and UV–Vis …
Number of citations: 8 www.sciencedirect.com
RSB Reddi, S Ganesamoorthy, PK Gupta, RN Rai - Fluid phase equilibria, 2012 - Elsevier
… The phase diagram of urea–4-bromo-2-nitroaniline system … the mole fractions of 4-bromo-2-nitroaniline are 0.899 and 0.020, … The formation of solid solution of 4-bromo-2-nitroaniline in …
Number of citations: 13 www.sciencedirect.com
JLE Erickson, JM Dechary… - Journal of the American …, 1952 - ACS Publications
Synthetic methods of preparation for the four isomeric bromo-2-nitrobenzoic acids are described. 3-Bromo-2-nitrobenzoic acid was prepared by the deamination of a new compound, 5-…
Number of citations: 18 pubs.acs.org
Ü Bayram, E Öztürk, S Aksöz, N Maraşlı - Metallurgical and Materials …, 2013 - Springer
Thermal conductivity variations with temperature for solid phases in the Urea (U)–[X] mol pct 4-bromo-2-nitroaniline (BNA) system (X = 0, 2, 45, 89.9, and 100) were measured using the …
Number of citations: 1 link.springer.com
FA Mustafayeva, NT Kakhramanov - … . СЕРИЯ «ХИМИЯ И …, 2019 - journals.isuct.ru
… Thus, the oxybromination reactions of 2-nitroaniline (4-nitroaniline) for 15 min and 20 min been carried out and 4-bromo-2-nitroaniline with 94% yield and 2,4-dibromo-6-nitroaniline 97…
Number of citations: 1 journals.isuct.ru
JW Elder, MA Paolillo - Journal of chemical education, 1994 - ACS Publications
4-Bromo-2-Nitroaniline: A Multistep Synthesis Page 1 the microscale laboratory Tetraphenylpentadienone In a 13- x 100-mm tegt tube are placed 105 mg(O.5 mmol) of bend …
Number of citations: 2 pubs.acs.org
DL Lipilin, AM Churakov, YA Strelenko… - Russian chemical …, 2002 - Springer
… tion with water to 50 mL, was added with stirring to a suspension of 4 bromo 2 nitroaniline (1b) (6.6 g, 30 mmol) in concen trated H2SO4 (7.5 mL) and water (1.2 mL). The reaction mix …
Number of citations: 5 link.springer.com
PH Marek, M Urban, ID Madura - Acta Crystallographica Section C …, 2018 - scripts.iucr.org
… 4-bromo-2-nitroaniline (yield 39.9 g, 74%) as an orange crystalline solid. From the filtrate, a second crystallization crop was obtained (yield 6.81 g), comprised of 4-bromo-2-nitroaniline …
Number of citations: 14 scripts.iucr.org
FH Case - The Journal of Organic Chemistry, 1951 - ACS Publications
… accomplished by treating 4-bromo-2-nitroaniline with -bromoacrolein diacetate, reducing the … of 4-bromo-2-nitroaniline, 13.8 g. of arsenic acid, 33 ml. of concentrated sulfuric acid, and …
Number of citations: 36 pubs.acs.org
X Yu, W Zhu, H Liu, Y Liu, H Li, J Han… - Organic & …, 2022 - pubs.rsc.org
… Excitingly, Bedekar described a method for the synthesis of 4-bromo-2-nitroaniline from HBr and ortho-nitroaniline in the presence of H 2 O 2 under mild conditions (Scheme 1g). …
Number of citations: 2 pubs.rsc.org

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